B1575023 Cancer/testis antigen 1 (127-136)

Cancer/testis antigen 1 (127-136)

カタログ番号: B1575023
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cancer/testis antigen 1;  NY-ESO-1

科学的研究の応用

Immunotherapy Development

Cancer/testis (CT) antigens, including Cancer/testis antigen 1 (127-136), are a group of tumor antigens with expression mainly restricted to male germ cells in the testis and not in adult somatic tissues. In malignancies, the gene regulation of these antigens is disrupted, leading to their expression in various tumor types. This unique expression pattern and the immunogenicity of CT antigens in cancer patients have propelled the development of antigen-specific cancer vaccines. Clinical trials are ongoing for CT antigens like MAGE-A and NY-ESO-1, demonstrating the potential of CT antigens in cancer immunotherapy (Scanlan et al., 2002).

Biomarkers for Cancer Detection

CT antigens also show promise as biomarkers for early cancer detection. Their restricted expression in normal tissues, coupled with their presence in various cancers, makes them potential candidates for diagnostic purposes. As biomarkers, CT antigens could aid in identifying cancers at an earlier stage, improving treatment outcomes (Ghafouri-Fard & Modarressi, 2009).

Understanding Tumor Progression

Research on CT antigens contributes to our understanding of tumor progression. The expression of these antigens correlates with advanced stages of cancers, suggesting a role in tumor development and progression. This correlation provides insights into the mechanisms of cancer development and could guide the development of targeted therapies (Caballero & Chen, 2009).

Role in Oncogenesis

CT antigens are being evaluated for their role in oncogenesis. The expression of germline gene-expression programs in tumors, characteristic of CT antigens, might contribute to typical features of neoplastic cells, such as immortality, invasiveness, immune evasion, and metastatic capacity. This exploration opens avenues for new therapeutic strategies targeting these mechanisms (Simpson et al., 2005).

Therapeutic Targets for Urological Malignancies

CT antigens, including Cancer/testis antigen 1 (127-136), are emerging as therapeutic targets for urological malignancies. Their unique expression in tumors and testis, and the ability to induce immune responses, make them potential targets for immunotherapy in treating urological cancers (Kulkarni et al., 2012).

Potential in Diagnostic and Therapeutic Methods

The high expression of CT antigens in various cancers and their immunogenicity in patients indicate their potential in the development of diagnostic and therapeutic methods. This includes their use in early diagnostics and as targets for immunotherapy, enhancing treatment options for cancer patients (Garg et al., 2007).

特性

配列

TVSGNILTIR

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Cancer/testis antigen 1 (127-136); NY-ESO-1 (127-136)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。